CPhos

Catalog No.
S903772
CAS No.
1160556-64-8
M.F
C28H41N2P
M. Wt
436.624
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CPhos

CAS Number

1160556-64-8

Product Name

CPhos

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

Molecular Formula

C28H41N2P

Molecular Weight

436.624

InChI

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3

InChI Key

DRNAQRXLOSUHBQ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Synonyms

2-Dicyclohexylphosphino-2’,6’-bis(N,N-dimethylamino)biphenyl; 2’-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethylbiphenyl-2,6-diamine

CPhos, or bis(2,4,6-trimethoxyphenyl)phosphine, is a bidentate phosphine ligand notable for its role in catalyzing various cross-coupling reactions. This compound is characterized by its unique structural features that enhance its reactivity and selectivity in palladium-catalyzed processes. CPhos is particularly recognized for its effectiveness in facilitating reactions involving secondary alkylzinc halides, where it provides excellent yields while minimizing side reactions.

CPhos functions by forming a palladium complex that activates both the aryl halide and the organozinc reagent in the Negishi coupling. The chelating nature of CPhos stabilizes the palladium catalyst, while the electron-donating groups enhance its reactivity towards the reactants. The steric hindrance offered by the dicyclohexyl group influences the reaction pathway, potentially leading to more selective product formation [].

CPhos is classified as a mild irritant, posing potential health risks upon inhalation, skin contact, or ingestion []. Here are some safety considerations:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [].
  • Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [].
  • Cellular Activation Marker

    CPhos does not directly participate in scientific research, but rather serves as a marker for cellular activation. When cells are stimulated by various factors, they often increase the production of a protein called c-Fos []. Scientists can measure c-Fos levels, often using techniques like immunohistochemistry, to understand which cell populations are actively responding to a specific stimulus []. This information is valuable in studies on cell signaling pathways, wound healing, and cancer development [, ].

  • Model for Cancer Research

    CPhos itself is a chemotherapy drug used to treat various cancers []. Due to its ability to kill cancer cells, researchers utilize CPhos to induce tumor models in animals. By administering CPhos to animals, scientists can create a controlled environment to study cancer progression, test the efficacy of new anti-cancer drugs, and investigate mechanisms of resistance [].

  • Immunosuppressant

    CPhos has immunosuppressive properties, meaning it can suppress the immune system []. This characteristic makes it a valuable tool in research on autoimmune diseases like arthritis and inflammatory bowel disease. By treating animal models with CPhos, researchers can investigate the role of the immune system in these diseases and test the effectiveness of new immunosuppressive therapies [].

CPhos is primarily utilized in palladium-catalyzed cross-coupling reactions, including:

  • Negishi Coupling: In this reaction, CPhos mediates the coupling of secondary alkylzinc reagents with aryl halides, yielding high selectivity and efficiency. This process is particularly advantageous due to the stability of the palladium complex formed with CPhos .
  • Suzuki-Miyaura Coupling: CPhos enhances the reactivity of aryl chlorides and bromides in Suzuki coupling reactions, allowing for the formation of biaryl compounds with minimal by-products .
  • Buchwald-Hartwig Coupling: This reaction benefits from CPhos's ability to facilitate the formation of amines from aryl halides and amines under mild conditions.

The synthesis of CPhos typically involves several steps:

  • Formation of the Phosphine: The starting materials are usually phenolic compounds that undergo a series of reactions to introduce the phosphine functionality.
  • Methylation: The introduction of methoxy groups at strategic positions on the phenyl rings enhances the ligand's solubility and stability.
  • Purification: The final product is purified through crystallization or chromatography to ensure high purity suitable for catalytic applications.

The detailed synthetic pathway may vary depending on the specific conditions and reagents used.

Unique FeaturesSPhosBidentate PhosphineSuzuki coupling, Negishi couplingHigh activity with aryl chloridesDPEphosBidentate PhosphineCross-coupling reactionsEnhanced stability in airTriphenylphosphineTridentate PhosphineGeneral-purpose ligand in catalysisVersatile but less selective than CPhos

CPhos's unique combination of steric bulk and electronic properties allows it to outperform many traditional phosphine ligands in specific catalytic applications, particularly those involving challenging substrates like secondary alkylzinc halides.

Studies focusing on the interaction of CPhos with various substrates have highlighted its unique ability to stabilize palladium intermediates during catalytic cycles. These interactions are crucial for understanding the mechanisms behind its high selectivity and efficiency in cross-coupling reactions. The ligand's steric and electronic properties play a significant role in these interactions, influencing reaction pathways and outcomes.

XLogP3

7

Wikipedia

CPhos

Dates

Modify: 2023-08-15

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